[(1R,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] (2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate
Description
The compound (2R,5S)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 5-(4-amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylate (CAS: 147027-10-9) is a stereochemically complex nucleoside analog. Its structure comprises:
- A (1R,2S,5R)-menthyl cyclohexyl ester group.
- A (2R,5S)-1,3-oxathiolane ring with a 4-amino-2-oxopyrimidin-1(2H)-yl substituent at position 3.
- Molecular formula: C₁₈H₂₇N₃O₄S; molecular weight: 381.49 g/mol .
This compound is synthesized via Vorbrüggen glycosylation, a method optimized for nucleoside analogs, using chlorotrimethylsilane (TMSCl) and sodium iodide (NaI) to achieve high diastereomeric ratios (>20:1 dr) and yields (~81–90%) . It is classified as a Warning substance (H302/H315/H319) due to acute oral, dermal, and ocular toxicity .
Properties
CAS No. |
147027-10-9 |
|---|---|
Molecular Formula |
C18H27N3O4S |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
[(1R,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] (2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate |
InChI |
InChI=1S/C18H27N3O4S/c1-10(2)12-5-4-11(3)8-13(12)24-16(22)17-25-15(9-26-17)21-7-6-14(19)20-18(21)23/h6-7,10-13,15,17H,4-5,8-9H2,1-3H3,(H2,19,20,23)/t11-,12+,13+,15+,17-/m0/s1 |
InChI Key |
QMYKWNYBSBURDT-FLXYMXBTSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H]([C@@H](C1)OC(=O)[C@H]2O[C@H](CS2)N3C=CC(=NC3=O)N)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C2OC(CS2)N3C=CC(=NC3=O)N)C(C)C |
Appearance |
Powder |
Other CAS No. |
147126-73-6 |
Pictograms |
Environmental Hazard |
Synonyms |
(2R,5S)-5-(4-Amino-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxylic Acid _x000B_(1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl Ester |
Origin of Product |
United States |
Biological Activity
The compound (2R,5S)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 5-(4-amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylate is a complex organic molecule with significant potential in pharmacology due to its structural features that may influence biological activity. This article reviews its biological activity, synthesizing findings from various studies and sources.
- Molecular Formula : CHNOS
- Molecular Weight : 399.48 g/mol
- CAS Number : 764659-72-5
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It is hypothesized that the oxathiolane moiety may facilitate interactions with enzymes or receptors involved in disease pathways. The presence of the 4-amino-2-oxo-pyrimidine group suggests potential activity in modulating nucleic acid synthesis or influencing metabolic pathways.
Antiviral Activity
Research indicates that derivatives of compounds containing oxathiolane structures exhibit antiviral properties. For instance, studies have shown that similar compounds can inhibit the replication of viruses such as Hepatitis C Virus (HCV) by interfering with viral RNA synthesis and assembly processes .
Anti-inflammatory Effects
Some studies suggest that compounds with similar structural features may possess anti-inflammatory properties. The modulation of inflammatory cytokines could be a potential mechanism by which this compound exerts its effects, leading to reduced inflammation in various models of disease .
Case Studies and Research Findings
- Antiviral Efficacy :
- Anti-inflammatory Properties :
- Cytotoxicity Assessments :
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
- Antiviral Activity :
- Antitumor Properties :
- Enzyme Inhibition :
Pharmacological Insights
- Drug Development :
- Synergistic Effects :
Case Study 1: Antiviral Compound Development
A study focused on synthesizing derivatives similar to (2R,5S)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 5-(4-amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylate demonstrated significant antiviral activity against influenza viruses. The results indicated a reduction in viral replication by up to 70% in vitro .
Case Study 2: Cancer Therapy Research
In a preclinical trial, researchers evaluated the antitumor effects of oxathiolane derivatives on various cancer cell lines. The study revealed that the compound induced apoptosis in cancer cells while sparing normal cells, suggesting a potential therapeutic window for cancer treatment .
Comparison with Similar Compounds
Key Structural Modifications and Properties
The following analogs share the 1,3-oxathiolane-carboxylate core but differ in substituents and stereochemistry, impacting their physicochemical and biological profiles:
Preparation Methods
Thioglycolic Acid Esterification
L-Menthol reacts with thioglycolic acid in toluene under catalytic para-toluenesulfonic acid (PTSA) to yield (1R,2S,5R)-menthyl thioglycolate (12 ). This step achieves >95% conversion by leveraging azeotropic removal of water, ensuring minimal hydrolysis of the thioester.
Sulfenyl Chloride Formation
Treatment of 12 with sulfuryl chloride at 0°C generates the sulfenyl chloride intermediate (13 ). Excess SO₂Cl₂ facilitates α-chlorination of the ester, critical for subsequent cyclization. The reaction is exothermic, requiring controlled addition via syringe pump to maintain temperatures below −20°C.
Vinyl Acetate Coupling and Cyclization
Vinyl acetate is introduced to 13 , resulting in a 1,2-insertion to form dichlorinated adduct 15 . Cyclization of 15 in acetonitrile/water (70°C, pH 3–4) yields the oxathiolane ring (4 ) in 56–69% yield after crystallization with hexanes. pH control is crucial to minimize hydrolysis side reactions, which manifest as broad NMR signals.
Table 1: Optimization of Oxathiolane Cyclization
| Entry | Solvent | pH | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Acetonitrile | 3.5 | 70 | 42 |
| 2 | Acetonitrile | 4.0 | 70 | 69 |
| 3 | Toluene | 3.5 | 70 | 56 |
| Catalyst | Temp (°C) | Time (h) | Anomeric Ratio (α:β) | Yield (%) |
|---|---|---|---|---|
| TMSOTf | 80 | 4 | 15:85 | 62 |
| BF₃·Et₂O | 60 | 6 | 30:70 | 58 |
Esterification with L-Menthol Derivative
The final esterification employs (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol (L-menthol) to introduce the chiral auxiliary.
Activation of Oxathiolane Carboxylic Acid
The oxathiolane carboxylic acid is activated as a mixed anhydride using isobutyl chloroformate and N-methylmorpholine in tetrahydrofuran (THF). This intermediate reacts with L-menthol at −15°C to afford the target ester in 78% yield.
Crystallization and Purification
Crude product is purified via antisolvent crystallization using hexanes/toluene (4:1), achieving >99% purity. Chiral HPLC confirms enantiomeric excess (ee) >99% using a Chiralpak IC column (hexane:isopropanol 90:10).
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis confirms the (2R,5S) configuration of the oxathiolane and (1R,2S,5R) menthol ester. The structure exhibits intramolecular hydrogen bonding between the C5 hydroxyl and the oxathiolane oxygen, stabilizing the β-anomer.
Process Considerations and Scalability
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended to optimize the yield of this compound, considering its stereochemical complexity?
- Methodology : Use multi-step synthesis with chiral auxiliaries or enzymatic resolution to preserve stereochemical integrity. Key steps include:
- Protecting the 4-amino-2-oxopyrimidine moiety during oxathiolane ring formation to prevent side reactions .
- Employing temperature-controlled cyclization (e.g., 0–25°C) to minimize racemization .
Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?
- Analytical Workflow :
- HPLC : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>95% target) .
- NMR : Analyze - and -NMR spectra to verify stereochemistry. Key signals include:
- Pyrimidine C4-NH protons at δ 6.8–7.2 ppm (doublet) .
- Cyclohexyl isopropyl protons at δ 1.0–1.5 ppm (multiplet) .
Q. What storage conditions are critical to maintain compound stability?
- Recommendations :
- Store at 2–8°C in amber vials under inert gas (argon/nitrogen) to prevent hydrolysis of the oxathiolane ring .
- Avoid prolonged exposure to moisture; lyophilization is advised for long-term storage .
Advanced Research Questions
Q. How can chiral chromatography resolve discrepancies in stereochemical assignments reported in conflicting studies?
- Resolution Strategy :
- Use chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol gradients to separate enantiomers. Validate results via X-ray crystallography of single crystals .
- Case Study : A 2024 study resolved conflicting assignments by correlating NOE interactions with computational DFT models .
Q. What mechanistic insights explain the compound’s instability under basic conditions?
- Degradation Pathway :
- The oxathiolane ring undergoes base-catalyzed hydrolysis, forming a thiol intermediate. This is confirmed via LC-MS detection of a transient m/z 167.1 fragment (CHOS) .
- Mitigation : Adjust reaction pH to ≤6.0 during purification to suppress degradation .
Q. How do structural modifications to the cyclohexyl ester impact biological activity?
- Structure-Activity Relationship (SAR) :
- Replace the isopropyl group with cyclopropyl to enhance metabolic stability (tested in vitro with liver microsomes) .
- Data Table :
| Modification | Metabolic Half-life (min) | Bioactivity (IC, nM) |
|---|---|---|
| Isopropyl | 45 ± 3 | 12.5 ± 1.2 |
| Cyclopropyl | 82 ± 5 | 18.7 ± 1.8 |
| Source: Comparative assays from . |
Q. What computational methods predict the compound’s interaction with viral polymerases?
- In Silico Approach :
- Perform molecular docking (AutoDock Vina) using the PDB 1RTD structure (HIV-1 reverse transcriptase). Key interactions:
- Hydrogen bonding between the pyrimidine C2=O and Lys101 residue .
- Hydrophobic contacts with the cyclohexyl group and Tyr188 .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s solubility in polar solvents?
- Root Cause : Discrepancies arise from polymorphic forms (amorphous vs. crystalline).
- Resolution :
- Characterize solid-state forms via PXRD. Amorphous forms show 2–3× higher solubility in DMSO than crystalline forms .
- Prefer amorphous batches for in vitro assays requiring high solubility .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
